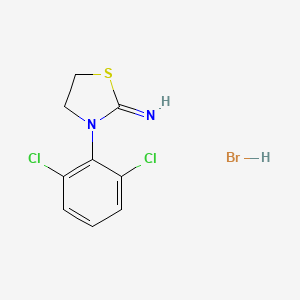

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide

Description

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2S.BrH/c10-6-2-1-3-7(11)8(6)13-4-5-14-9(13)12;/h1-3,12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCSBDYUVADUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N)N1C2=C(C=CC=C2Cl)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679898 | |

| Record name | 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40524-26-3 | |

| Record name | 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of thiazolidin-2-imine derivatives, including 3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide, typically involves:

[3 + 2] Annulation Reaction: This is a key step where a primary amine or quinamine reacts with an isothiocyanate to form the thiazolidin-2-imine ring without the need for catalysts or solvents, enabling an efficient and environmentally friendly synthesis.

Cyclization: The reaction proceeds through nucleophilic attack and ring closure to form the thiazolidine ring bearing the imine functionality.

Salt Formation: The free base thiazolidin-2-imine is converted to its hydrobromide salt by treatment with hydrobromic acid, improving stability and handling.

Detailed Synthetic Procedure

A representative method for synthesizing 3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide includes the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting materials: 2,6-dichlorophenyl isothiocyanate and appropriate amine (e.g., p-quinamine) | Mix under catalyst- and solvent-free conditions at room temperature or mild heating to promote [3 + 2] annulation. |

| 2 | Reflux or mild heating | Reaction mixture is stirred for several hours (typically 3-8 hours) to complete cyclization forming the thiazolidin-2-imine ring. |

| 3 | Isolation of product | The crude product is isolated by filtration or extraction. |

| 4 | Hydrobromide salt formation | The free base is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol) to precipitate the hydrobromide salt. |

| 5 | Purification | The product is purified by recrystallization from solvents such as ethanol or ethyl acetate to obtain pure 3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide. |

This method is favored due to its simplicity, high yield, and environmentally benign conditions.

Alternative Synthetic Routes

While the [3 + 2] annulation is the most direct method, other reported approaches for related thiazolidin-2-imine derivatives involve:

- Condensation of aldehydes with hydrazides followed by reaction with thioglycolic acid to form thiazolidinone derivatives, which can be modified to imines. However, these methods are more complex and less direct for the specific 3-(2,6-dichlorophenyl) derivative.

Analytical Data Supporting the Preparation

The synthesized compound is characterized by:

| Analytical Technique | Observations & Data |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical shifts consistent with thiazolidin-2-imine ring and dichlorophenyl substituent; NH proton signals observed around δ 9.0 ppm. |

| Infrared Spectroscopy (IR) | Characteristic bands: NH stretch (~3391 cm⁻¹), aromatic C–H (~3250 cm⁻¹), C=O (if present in intermediates), and C–S stretches. |

| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the molecular weight of 328.06 g/mol confirms molecular formula. |

| Thin Layer Chromatography (TLC) | Used to monitor reaction progress, confirming conversion of starting materials to product. |

| Melting Point and Recrystallization | Purity confirmed by sharp melting point and recrystallization behavior. |

These analytical techniques ensure the identity and purity of the final hydrobromide salt.

Summary Table of Preparation Methods

Research Findings and Considerations

The catalyst- and solvent-free [3 + 2] annulation method is efficient, sustainable, and suitable for gram-scale synthesis, tolerating various functional groups including 2,6-dichlorophenyl substituents.

The hydrobromide salt form enhances the compound's stability, solubility, and potential pharmaceutical applicability.

Spectroscopic and chromatographic data confirm the successful synthesis and purity of the compound.

While alternative methods exist, they generally involve more steps and reagents, making the direct annulation approach preferable.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :

Research indicates that compounds similar to 3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide exhibit antimicrobial properties. Studies have shown that thiazolidinones can inhibit bacterial growth by disrupting cell wall synthesis and function. This property makes them potential candidates for developing new antibiotics .

Anticancer Properties :

Thiazolidinone derivatives have been studied for their anticancer effects. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation. For instance, its ability to induce apoptosis in cancer cells has been documented in several studies, making it a subject of interest for cancer therapy research .

Environmental Science Applications

Pollutant Degradation :

The compound has been investigated for its role in degrading environmental pollutants. Its thiazolidinone structure can facilitate reactions that break down harmful substances in the environment, particularly in wastewater treatment processes. Research has shown that thiazolidinones can enhance the degradation of organic pollutants through advanced oxidation processes .

Material Science Applications

Polymer Synthesis :

In material science, 3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide can be utilized as a building block for synthesizing polymers with specific properties. Its unique chemical characteristics enable the creation of materials with enhanced thermal stability and mechanical strength. This application is particularly relevant in developing advanced composites for industrial use .

Case Study 1: Antimicrobial Activity

A study conducted on various thiazolidinone derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the dichlorophenyl group could enhance efficacy against resistant strains .

Case Study 2: Anticancer Research

In vitro studies on human cancer cell lines showed that derivatives of thiazolidinones, including 3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide, induced cell cycle arrest and apoptosis. These findings suggest potential therapeutic applications in oncology .

Case Study 3: Environmental Impact

Research on the degradation of specific pollutants using thiazolidinone-based catalysts revealed promising results. The catalysts effectively reduced pollutant concentrations in treated samples, highlighting their potential use in environmental remediation efforts .

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and related 2,6-dichlorophenyl derivatives:

Research Findings and Implications

- Agrochemical vs. Pharmaceutical Focus : Urea derivatives () dominate herbicide applications, while isoxazole-penicillins () and thioureas () align with biomedical uses. The target compound’s hydrobromide salt and heterocyclic core position it closer to pharmaceutical candidates.

- Analytical Challenges : Chromatographic resolution of dichlorophenyl derivatives () highlights the importance of functional groups in separation techniques, which may apply to quality control of the target compound .

Biological Activity

Overview

3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide (CAS No. 40524-26-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of 3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide typically involves the reaction of 2,6-dichloroaniline with thiourea under reflux conditions in a polar solvent like ethanol or methanol. The product is then treated with hydrobromic acid to yield the hydrobromide salt.

Chemical Structure and Properties

The molecular formula for 3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide is with a molecular weight of approximately 328.06 g/mol . The compound features a thiazolidine ring which contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds related to thiazolidinones have demonstrated MIC values ranging from 2.95 to 7.14 µg/mL against various bacterial strains, including resistant strains like MRSA and VRE .

- Antibiofilm Activity : Studies have shown that certain thiazolidinone derivatives can reduce biofilm formation by more than 11% at concentrations comparable to standard antibiotics such as levofloxacin and vancomycin .

The mechanism by which 3-(2,6-dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide exerts its biological effects involves binding to specific biological targets such as enzymes or receptors. This interaction may inhibit or modulate the activity of these targets, leading to antimicrobial effects.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of thiazolidinone derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited potent activity against resistant strains:

- MRSA : Biofilm inhibitory concentration (BIC) was recorded at 8.23 µg/mL.

- VRE : BIC was found to be 7.56 µg/mL.

The study highlighted the potential of these compounds as alternatives to conventional antibiotics in treating resistant infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide | Structure | Antimicrobial, antifungal | Presence of hydrobromide salt enhances solubility |

| 2,6-Dichlorophenyl-1,3-thiazolidin-2-imine | Similar | Moderate antibacterial | Lacks hydrobromide salt |

| 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-one | Different | Limited activity | Contains a carbonyl group instead of an imine |

Q & A

Basic Research Questions

Q. What are the key considerations in the experimental design for synthesizing 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide to ensure reproducibility and yield?

- Methodological Answer : Employ a design of experiments (DoE) approach to systematically vary parameters such as solvent choice (e.g., THF), reaction time (e.g., 3 days at room temperature), and stoichiometry of reagents (e.g., triethylamine as a base). Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification . Statistical methods like factorial design can minimize the number of trials while capturing interactions between variables, ensuring robust reproducibility .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural purity of this compound?

- Methodological Answer : Prioritize X-ray crystallography to resolve the crystal structure and confirm stereochemistry. Complement this with thermogravimetric analysis (TGA) to assess thermal stability and diffractometry for crystallinity evaluation. NMR (¹H/¹³C) and FT-IR can validate functional groups, while mass spectrometry confirms molecular weight .

Q. How can reaction intermediates be isolated and analyzed during the synthesis of this compound?

- Methodological Answer : Use stopped-flow techniques or quenching at defined timepoints to trap intermediates. Analyze via high-performance liquid chromatography (HPLC) coupled with mass spectrometry. For example, monitor the formation of triethylammonium chloride byproducts via filtration and solvent evaporation, as described in phosphazene synthesis protocols .

Advanced Research Questions

Q. What strategies mitigate variability in yield when scaling up the synthesis of 3-(2,6-Dichlorophenyl)-1,3-thiazolidin-2-imine hydrobromide?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of parameters like pH, temperature, and mixing efficiency. Use computational fluid dynamics (CFD) to model reactor conditions at scale. For example, ICReDD’s reaction path search methods can predict optimal conditions for large-scale reactions by integrating quantum chemical calculations with experimental feedback .

Q. How can computational reaction path search methods be integrated into experimental workflows to optimize reaction conditions?

- Methodological Answer : Combine density functional theory (DFT) calculations with high-throughput experimentation. For instance, ICReDD’s framework uses quantum chemical simulations to identify transition states and intermediates, which are validated experimentally via parallel reactors. This reduces trial-and-error approaches by >50% .

Q. What advanced techniques address discrepancies between predicted and observed reactivity in halogenated thiazolidin-imine systems?

- Methodological Answer : Apply multivariate analysis to deconvolute competing factors (e.g., steric hindrance from 2,6-dichlorophenyl groups vs. electronic effects). Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe local electronic environments and validate computational models .

Q. What methodologies are recommended for resolving contradictions between theoretical predictions and experimental data in the synthesis of this compound?

- Methodological Answer : Deploy Bayesian optimization to iteratively refine computational models using experimental outliers. For example, discrepancies in reaction kinetics can be resolved by reparameterizing transition state theories with experimental activation energies. Cross-validate using Aryl Halide Chemistry Informer Libraries to benchmark synthetic outcomes against diverse substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.